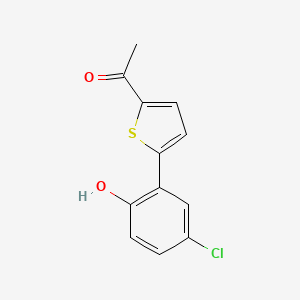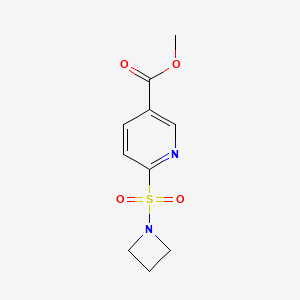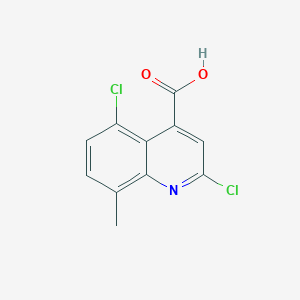
2,5-Dichloro-8-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-8-methylquinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C11H7Cl2NO2 and a molecular weight of 256.08 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . Quinoline derivatives are widely studied due to their biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2,5-Dichloro-8-methylquinoline-4-carboxylic acid, can be achieved through various methods. One common approach is the Doebner–Von Miller synthesis, which involves the reaction of aniline with an aldehyde and pyruvic acid . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . These methods often require specific reaction conditions, such as high temperatures and acidic environments, to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and the use of ionic liquids have been employed to enhance reaction efficiency and reduce environmental impact . Additionally, green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of quinoline derivatives include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-8-methylquinoline-4-carboxylic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, these compounds can interfere with various cellular processes, including enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,5-Dichloro-8-methylquinoline-4-carboxylic acid include other quinoline derivatives such as:
- 2-Methylquinoline
- 8-Hydroxyquinoline
- Chloroquine
- Quinine
Uniqueness
What sets this compound apart from other quinoline derivatives is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of chlorine atoms and a carboxylic acid group can enhance its antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C11H7Cl2NO2 |
|---|---|
Molekulargewicht |
256.08 g/mol |
IUPAC-Name |
2,5-dichloro-8-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2/c1-5-2-3-7(12)9-6(11(15)16)4-8(13)14-10(5)9/h2-4H,1H3,(H,15,16) |
InChI-Schlüssel |
DCDWUFOKIUCVLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


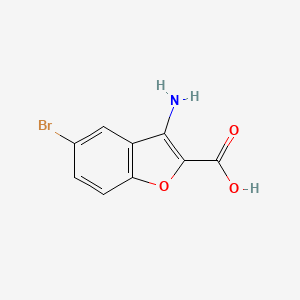

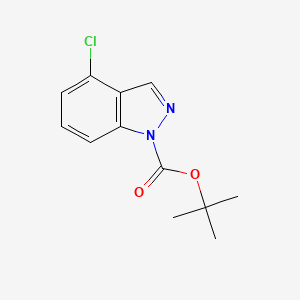
![tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11859695.png)
![N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11859699.png)
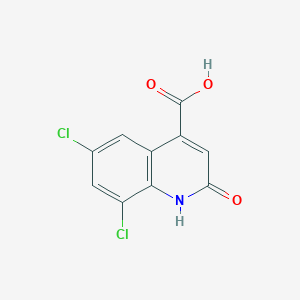
![3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11859701.png)
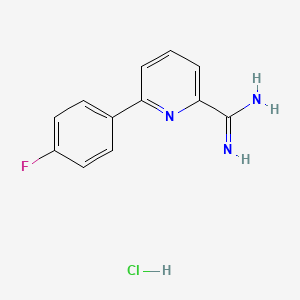


![N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B11859711.png)
